Structural Differentiation from the Des-Chlorophenoxy Analog 4-[(4-Chlorophenyl)sulfonyl]morpholine via Physicochemical Property Vectors
The target compound extends the molecular framework of 4-[(4-chlorophenyl)sulfonyl]morpholine (CAS 22771-99-9, MW 261.7 g/mol, logP 1.99) by adding a 2-chlorophenoxy group, substantially increasing molecular weight to 353.8 g/mol and projected lipophilicity . While experimentally determined logP for the target is not publicly reported, the structural modification adds approximately 92 Da of mass and introduces a diaryl ether motif indicative of higher membrane partitioning potential relative to the des-phenoxy comparator . This profile positions the compound closer to lead-like chemical space for targets preferring expanded aromatic contacts.
| Evidence Dimension | Molecular weight and calculated physicochemical descriptors |
|---|---|
| Target Compound Data | MW 353.8 g/mol; contains 4-(2-chlorophenoxy)phenyl sulfonamide diaryl ether motif |
| Comparator Or Baseline | 4-[(4-chlorophenyl)sulfonyl]morpholine: MW 261.7 g/mol, logP 1.99, logSW -2.81 (Hit2Lead data) |
| Quantified Difference | MW increase of 92.1 g/mol (+35%); lipophilicity increase of approximately 1.5–2.0 log units estimated from fragment contributions |
| Conditions | Hit2Lead and Chemsrc chemical property databases |
Why This Matters
The pronounced shift in molecular weight and lipophilicity makes the compound a distinct chemical probe for exploring target space that requires an extended aromatic group, whereas the simpler chlorophenyl analog may not project into the same hydrophobic pockets.
